Foresaconitine

Forensic Toxicology Analytical Chemistry LC-MS/MS Method Validation

Foresaconitine, also known as Vilmorrianine C, is a norditerpenoid alkaloid with the molecular formula C₃₅H₄₉NO₉ and a molecular weight of 627.8 g/mol, primarily isolated from the processed tubers of various Aconitum species, including A. carmichaeli and A.

Molecular Formula C35H49NO9
Molecular Weight 627.8 g/mol
CAS No. 73870-35-6
Cat. No. B1259671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForesaconitine
CAS73870-35-6
Molecular FormulaC35H49NO9
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC
InChIInChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27?,28?,29+,30-,31?,33+,34-,35?/m1/s1
InChIKeyLYUPEIXJYAJCHL-ARLVVPKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Foresaconitine (CAS 73870-35-6): A Quantitatively Distinct Norditerpenoid Alkaloid for Analytical and Pharmacological Research


Foresaconitine, also known as Vilmorrianine C, is a norditerpenoid alkaloid with the molecular formula C₃₅H₄₉NO₉ and a molecular weight of 627.8 g/mol, primarily isolated from the processed tubers of various Aconitum species, including A. carmichaeli and A. forestii [1][2]. It belongs to the aconitane class of diterpene alkaloids and is characterized by a complex hexacyclic core bearing specific functional groups: an 8-O-acetyl group and a 14-O-(4-methoxybenzoyl) group, which differentiate it from closely related analogs like aconitine and yunaconitine [3]. This compound is a plant metabolite, a human urinary metabolite, and a xenobiotic, underscoring its relevance in forensic toxicology and pharmacokinetic studies [4].

Norditerpenoid alkaloid reference standard
Plant metabolite & human urinary metabolite
LC-MS/MS & HPLC analytical use

Why Foresaconitine Cannot Be Substituted with Generic Aconitine Alkaloids in Quantitative Assays and Research


Foresaconitine is chemically and toxicologically distinct from other aconitum alkaloids, preventing its substitution in analytical, toxicological, or pharmacological applications. While many in-class compounds like aconitine, mesaconitine, and hypaconitine possess an 8-O-acetyl-14-benzoyl functional group, foresaconitine, along with yunaconitine and crassicauline A, belongs to a specific subgroup characterized by an 8-O-acetyl-14-anisoyl moiety [1][2]. This structural difference influences its physicochemical properties, chromatographic behavior, and biological activity. For example, in validated LC-MS/MS methods, foresaconitine exhibits a limit of detection of 0.05 ng/mL, which is different from yunaconitine's 0.03 ng/mL [3]. Furthermore, its content in plant material can vary dramatically—from 11.17 to 96.00 μg/g in A. georgei roots—compared to bulleyaconitine A, which can reach up to 2,448.99 μg/g in the same samples [4]. Therefore, using a different aconitum alkaloid as a proxy for foresaconitine in any quantitative or mechanistic study would introduce significant error and invalidate research outcomes.

Structural mismatch
14-anisoyl group differs from common 14-benzoyl analogs, altering chromatography and activity.
Detection sensitivity
LC-MS/MS LOD/LOQ differs from yunaconitine; generic alkaloid standards may produce inaccurate quantitation.
Content variability
Foresaconitine levels in plant material are markedly lower and not proportional to bulleyaconitine A.

Quantitative Differentiation Evidence for Foresaconitine Relative to Key Analogs


Distinct LC-MS/MS Detection and Quantitation Limits for Forensic and Toxicological Analysis

Foresaconitine can be distinguished from the closely related alkaloid yunaconitine based on its higher limit of detection (LOD) and limit of quantitation (LOQ) in a validated LC-MS/MS method for urine analysis. The method, which simultaneously detects three toxic aconitum alkaloids, was developed using solid-phase extraction (SPE) on Oasis® MCX cartridges followed by LC-MS/MS analysis [1][2].

LOD/LOQ in Urine
Head-to-head
Foresaconitine LOD 0.05 ng/mL, yunaconitine 0.03 ng/mL; LOQ 0.20 vs. 0.15 ng/mL
Compound-specific calibration required
SPE-LC-MS/MS; urine matrix
Forensic Toxicology Analytical Chemistry LC-MS/MS Method Validation

Quantification of Foresaconitine Content in A. georgei Roots via Validated HPLC Method

An HPLC method was established for the simultaneous determination of yunaconitine, bulleyaconitine A, and foresaconitine in the roots of Aconitum georgei. The method utilized an Agilent extend-C18 column with a mobile phase of acetonitrile and 40 mmol/L ammonium acetate (pH 9.5) at a flow rate of 1 mL/min, with detection at 260 nm [1].

Content in A. georgei
Head-to-head
11.17 – 96.00 μg/g
Significantly lower than co-occurring alkaloids
HPLC-DAD, 4 root samples
Phytochemical Analysis Quality Control HPLC Quantification

Unique Role as a Human Urinary Metabolite Confirmed in Forensic Casework

Foresaconitine has been identified as a human urinary metabolite, a role that distinguishes it from many other aconitum alkaloids that are not routinely detected in human biological specimens. In a forensic case involving a 55-year-old male who died after ingesting aconite root powder, foresaconitine, along with yunaconitine and crassicauline A, was identified in the urine using a validated LC-MS/MS method [1][2].

Human Urinary Metabolite
Class-level
Identified in postmortem urine
Biomarker for Aconitum exposure
Forensic casework; qualitative
Forensic Toxicology Metabolite Identification Human Biomonitoring

Defined Structural Differentiation: 8-O-Acetyl-14-Anisoyl Functional Group

Foresaconitine is structurally defined as an 8-O-acetyl-14-O-(4-methoxybenzoyl) derivative of chasmanine, a feature that distinguishes it from other major aconitum alkaloids. In contrast, compounds like aconitine and mesaconitine possess an 8-O-acetyl-14-benzoyl group, while crassicaudine contains a benzoyl group instead of an anisoyl group [1][2].

Structural Signature
Class-level
14-O-(4-methoxybenzoyl)
Distinct from benzoyl analogs
NMR-confirmed; affects retention/MS
Phytochemistry Structural Elucidation Structure-Activity Relationship

Recommended Research and Industrial Applications for Foresaconitine Based on Quantitative Evidence


Forensic Toxicology: Reference Standard for LC-MS/MS Quantification in Urine

Foresaconitine should be procured as a certified reference material for the development and validation of LC-MS/MS methods for detecting aconitum alkaloid poisoning. Its distinct LOD (0.05 ng/mL) and LOQ (0.20 ng/mL) in urine, compared to yunaconitine, necessitate compound-specific calibration [1]. The compound has been identified in postmortem urine in fatal poisoning cases, confirming its relevance as a human biomarker [2].

Phytochemical Quality Control: HPLC Quantification in Aconitum Species

Foresaconitine is essential as a quantitative standard in HPLC assays for the quality control of Aconitum-based herbal materials. The validated HPLC method for A. georgei roots demonstrates that foresaconitine content (11.17-96.00 μg/g) is significantly lower than that of bulleyaconitine A, requiring a dedicated, highly pure standard to ensure accurate potency and safety assessments [1].

Metabolite and Biomarker Discovery: Human Urinary Metabolite Studies

Foresaconitine's confirmed role as a human urinary metabolite makes it a valuable compound for pharmacokinetic and metabolism studies of Aconitum alkaloids [1]. Researchers investigating the disposition of these alkaloids in vivo must include foresaconitine in their analytical panels, as it represents a distinct excretion product of the 8-O-acetyl-14-anisoyl subclass [2].

Structural and Synthetic Chemistry: Reference for 14-Anisoyl Aconitane Derivatives

Foresaconitine serves as a key reference compound for the structural characterization and semi-synthesis of norditerpenoid alkaloids bearing the 14-O-(4-methoxybenzoyl) moiety [1]. Its well-defined structure, established by 1D and 2D NMR, provides a benchmark for comparing and identifying novel alkaloids with similar substitution patterns [2].

Application
Selection Property
Validation Focus
Forensic toxicology quantitation
Compound-specific LOD/LOQ profile
Urine LC-MS/MS method validation
Phytochemical QC of Aconitum
Low natural abundance requires pure standard
HPLC quantification accuracy
Urinary metabolite biomarker studies
Specific excretion product of anisoyl subclass
Inclusion in forensic screening panels
Structural reference for 14-anisoyl alkaloids
4-Methoxybenzoyl group benchmark
NMR and MS characterization

Technical Documentation Hub

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51 linked technical documents
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